molecular formula C15H24N4O2 B2792833 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1797085-17-6

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No. B2792833
CAS RN: 1797085-17-6
M. Wt: 292.383
InChI Key: DZAVYNLETCNIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea, also known as DCPMU, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DCPMU is a urea derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea in lab experiments is that it has been shown to exhibit a range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Another advantage is that the synthesis of this compound has been optimized to produce high yields and purity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to evaluate the efficacy of this compound in animal models of inflammatory diseases and cancer. Additionally, the development of novel drug delivery systems could enhance the therapeutic potential of this compound. Finally, the combination of this compound with other therapeutic agents could enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic effects, and has been the subject of numerous scientific studies. The synthesis of this compound has been optimized to produce high yields and purity. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its efficacy in animal models of disease. Overall, this compound has the potential to be developed into a promising therapeutic agent for the treatment of various diseases.

Synthesis Methods

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can be synthesized through a multi-step process involving the reaction of 3,5-dicyclopropyl-1H-pyrazole with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-methoxyethylamine and finally with urea. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-21-9-7-17-15(20)16-6-8-19-14(12-4-5-12)10-13(18-19)11-2-3-11/h10-12H,2-9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAVYNLETCNIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.